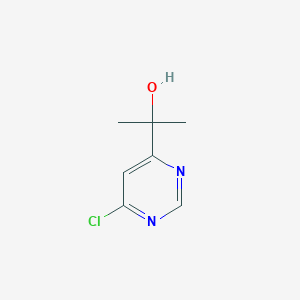

2-(6-Chloropyrimidin-4-yl)propan-2-ol

Description

Significance of Pyrimidine (B1678525) Scaffolds in Advanced Organic Synthesis

The pyrimidine ring system is a fundamental heterocyclic aromatic organic compound that is integral to numerous biological processes and synthetic applications. nbinno.com It forms the core structure of the nucleobases cytosine, thymine, and uracil, which are essential building blocks for DNA and RNA. mdpi.com This biological prevalence has made the pyrimidine scaffold a subject of intense interest in medicinal chemistry and drug discovery. researchgate.netgsconlinepress.com

Researchers have leveraged the pyrimidine motif to develop a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. researchgate.netgsconlinepress.com The structural versatility of the pyrimidine ring allows for substitution at various positions, enabling chemists to fine-tune the electronic and steric properties of molecules to optimize their biological activity and pharmacokinetic profiles. nbinno.com In advanced organic synthesis, pyrimidine derivatives serve as crucial intermediates for constructing more complex molecular architectures. nbinno.com The development of novel synthetic methodologies for creating substituted and fused pyrimidine systems continues to be an active area of research, highlighting the scaffold's enduring importance. nih.govorganic-chemistry.org

Table 1: Examples of Biologically Significant Pyrimidine-Containing Molecules

| Compound | Class/Function | Significance |

| Cytosine, Uracil, Thymine | Nucleobases | Fundamental components of DNA and RNA. mdpi.com |

| Thiamine (Vitamin B1) | Vitamin | An essential nutrient containing a pyrimidine ring. mdpi.com |

| Fluorouracil | Anticancer Agent | A pyrimidine analog used in chemotherapy. gsconlinepress.com |

| Zidovudine (AZT) | Antiviral Drug | A reverse transcriptase inhibitor for HIV treatment. |

| Barbiturates | Sedative-hypnotics | CNS depressants derived from barbituric acid, a pyrimidine derivative. |

Contextualization of Halogenated Pyrimidine Derivatives as Research Substrates

Halogenated pyrimidines, such as those containing chlorine, bromine, or iodine, represent a unique and highly valuable class of research substrates. nih.gov The presence of a halogen atom on the pyrimidine ring significantly influences the molecule's reactivity. Halogens are effective leaving groups, making these compounds excellent precursors for nucleophilic substitution reactions. This allows for the straightforward introduction of various functional groups, such as amines, ethers, and thioethers, which is a cornerstone of combinatorial chemistry and drug discovery efforts. researchgate.net

Furthermore, halogenation can alter the electronic properties of the pyrimidine ring, which can be studied to understand structure-activity relationships. acs.org Beyond their role as synthetic intermediates, halogenated pyrimidines have been investigated for direct therapeutic applications. A notable area of research is their use as non-hypoxic cell radiosensitizers in cancer therapy. nih.govresearchgate.net In this application, compounds like iododeoxyuridine are incorporated into the DNA of tumor cells, making them more susceptible to radiation treatment. nih.gov This dual utility—as both versatile building blocks and potential bioactive agents—cements the importance of halogenated pyrimidines in chemical and biomedical research.

Research Landscape of Alkylated Alcohol Pyrimidine Adducts

The term "adduct" in a synthetic context often refers to a product formed by the direct addition of one molecule to another. Alkylated alcohol pyrimidine adducts, such as 2-(6-Chloropyrimidin-4-yl)propan-2-ol, are compounds where an alcohol-containing alkyl chain is attached to the pyrimidine core. The synthesis of such molecules typically involves the addition of an organometallic reagent (e.g., a Grignard reagent like methylmagnesium bromide) to a pyrimidine-based ketone or ester.

The research landscape for these compounds is primarily focused on their utility as synthetic intermediates. The specific molecule, this compound, possesses two key reactive sites: the chlorine atom and the tertiary alcohol.

Nucleophilic Substitution: The chlorine at the 6-position can be displaced by a variety of nucleophiles, allowing for the creation of a library of derivatives with diverse functionalities.

Alcohol Reactivity: The tertiary alcohol group can undergo reactions such as dehydration to form an alkene or etherification. libretexts.orgnagwa.com

This dual functionality makes it a valuable building block for more complex target molecules. Research on analogous structures, such as substituted propan-2-ol derivatives of quinoline, has demonstrated their potential as antimycobacterial agents. nih.gov Similarly, related pyridine-based propanol (B110389) compounds are used as building blocks in medicinal chemistry. evitachem.com Therefore, the research interest in this compound and related structures lies in their potential to serve as scaffolds for the synthesis of novel compounds with potential biological activities.

Table 2: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1289106-79-1 | chemicalbook.com |

| Molecular Formula | C₇H₉ClN₂O | chemicalbook.com |

| Molecular Weight | 172.61 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Canonical SMILES | CC(C)(C1=CC(=NC=N1)Cl)O | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9ClN2O |

|---|---|

Molecular Weight |

172.61 g/mol |

IUPAC Name |

2-(6-chloropyrimidin-4-yl)propan-2-ol |

InChI |

InChI=1S/C7H9ClN2O/c1-7(2,11)5-3-6(8)10-4-9-5/h3-4,11H,1-2H3 |

InChI Key |

HPEHXUZMQMWWTH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC(=NC=N1)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 6 Chloropyrimidin 4 Yl Propan 2 Ol

Retrosynthetic Pathways for the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. This process highlights the key chemical bonds that need to be formed during the synthesis.

The most logical disconnection for the propan-2-ol group is the carbon-carbon bond linking the tertiary alcohol carbon to the pyrimidine (B1678525) ring. This disconnection simplifies the target molecule into two key synthons: a nucleophilic propan-2-ol equivalent and an electrophilic pyrimidine core.

Disconnection Strategy: The C4-C(OH) bond is disconnected.

Synthons: This leads to a pyrimidine cation at position 4 and a 2-hydroxyprop-2-yl anion.

Synthetic Equivalents: The practical chemical equivalents for these synthons are typically a 4-substituted pyrimidine that can accept a nucleophile (like a pyrimidine-4-carboxylate or a 4-acylpyrimidine) and an organometallic reagent such as methylmagnesium bromide (a Grignard reagent). The reaction would involve the addition of two equivalents of the Grignard reagent to an ester group at the 4-position of the pyrimidine ring.

| Disconnection Point | Key Fragments (Synthons) | Practical Starting Materials (Reagents) |

| C4 (pyrimidine) — C (propan-2-ol) | 6-Chloropyrimidin-4-yl cation + 2-hydroxyprop-2-yl anion | Ethyl 6-chloropyrimidine-4-carboxylate + Methylmagnesium bromide |

The 6-chloropyrimidine core itself can be disconnected to reveal fundamental building blocks. The pyrimidine ring is a 1,3-diazine, which is commonly formed by combining a three-carbon dielectrophile with a molecule containing an N-C-N fragment.

Disconnection Strategy: The primary disconnections are typically at the N1-C2 and N3-C4 bonds, following the general pattern for pyrimidine synthesis.

Synthons: This approach breaks the ring into a 1,3-dicarbonyl compound synthon and an amidine synthon.

Synthetic Equivalents: A suitable three-carbon component would be a derivative of malonic acid or acetoacetic ester. The N-C-N fragment is typically provided by formamidine (B1211174) or its derivatives. The chloro and propan-2-ol substituents would be introduced in subsequent steps.

| Ring System | Disconnection Strategy | Key Fragments (Synthons) | Practical Starting Materials (Reagents) |

| Pyrimidine | N1-C2 and N3-C4 bonds | 1,3-dicarbonyl synthon + Amidine synthon | Diethyl malonate + Formamidine |

Approaches to Constructing the 6-Chloropyrimidin-4-yl Core

The construction of the substituted pyrimidine ring is the cornerstone of the synthesis. Several reliable methods are available for this purpose.

The most traditional and widely used method for pyrimidine synthesis is the Principal Synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with an amidine. mdpi.com

In a typical reaction, a compound like diethyl malonate is reacted with formamidine in the presence of a base (e.g., sodium ethoxide) to form the pyrimidine-4,6-diol. This diol exists in tautomeric equilibrium with pyrimidine-4,6(1H,5H)-dione.

| 1,3-Dicarbonyl Component | N-C-N Component | Base/Catalyst | Product |

| Diethyl malonate | Guanidine hydrochloride patsnap.com | Sodium methoxide (B1231860) patsnap.com | 2,4-Diamino-6-hydroxypyrimidine patsnap.com |

| Methyl cyanoacetate | Guanidinium chloride questjournals.org | Sodium methoxide questjournals.org | 2,6-Diaminopyrimidin-4(3H)-one questjournals.org |

| Acetylacetone | Urea mdpi.com | Trifluoroacetic acid (TFA) mdpi.com | 4,6-Dimethylpyrimidin-2(1H)-one |

The introduction of the chlorine atom at the 6-position is typically achieved by halogenating a pyrimidin-6-ol (or its tautomer, pyrimidin-6(1H)-one) precursor. This transformation is a crucial step to activate the ring for further modifications.

The most common reagent used for this chlorination is phosphorus oxychloride (POCl₃). patsnap.com The reaction involves heating the hydroxypyrimidine precursor with excess POCl₃, often with a catalytic amount of a tertiary amine like N,N-dimethylaniline. This converts the hydroxyl group into a chloro group, yielding the 6-chloropyrimidine derivative. questjournals.org

| Precursor | Halogenating Agent | Reaction Conditions | Product |

| Pyrimidine-4,6-diol | Phosphorus oxychloride (POCl₃) | Heating, often with a catalyst | 4,6-Dichloropyrimidine (B16783) |

| 2,4-Diamino-6-hydroxypyrimidine | Phosphorus oxychloride (POCl₃) patsnap.compatsnap.com | Heating to ~105°C patsnap.com | 2,4-Diamino-6-chloropyrimidine patsnap.compatsnap.com |

| Pyrimidine-2,4,6(1H,3H,5H)-trione | Phosphorus oxychloride (POCl₃) | N/A | 2,4,6-Trichloropyrimidine researchgate.net |

Modern organic synthesis often favors multicomponent reactions (MCRs) for their efficiency and atom economy. acs.orgthieme-connect.com These reactions allow for the construction of complex molecules like pyrimidines in a single step from three or more starting materials. bohrium.comnih.gov

One notable strategy involves the iridium-catalyzed synthesis from amidines and multiple alcohol molecules. acs.orgnih.gov This process proceeds through a sequence of condensation and dehydrogenation steps to form selective C-C and C-N bonds, ultimately leading to highly substituted pyrimidines. acs.org Such methods are attractive as they can generate large libraries of diverse products quickly. thieme-connect.combohrium.com

| Reaction Type | Key Reactants | Catalyst | Key Features |

| Iridium-Catalyzed MCR acs.orgnih.gov | Amidines + up to three different alcohols | PN⁵P-Ir-pincer complexes | Regioselective, proceeds via condensation and dehydrogenation, liberates H₂ and H₂O. acs.org |

| Nickel-Catalyzed MCR mdpi.com | Alcohols + Amidines | Nickel complexes | Involves dehydrogenation of alcohols to form the aldehyde component in situ. mdpi.com |

| Pseudo Five-Component Reaction mdpi.com | Methyl aryl ketone + Aromatic aldehyde (2 equiv.) + Ammonium (B1175870) acetate (B1210297) (2 equiv.) | Triflic acid | Forms highly substituted pyrimidines from three different molecules. mdpi.com |

Introduction of the Propan-2-ol Moiety onto the Pyrimidine Scaffold

The final installation of the 2-hydroxypropan-2-yl group is a critical step in the synthesis. This tertiary alcohol moiety can be constructed through several classical organic transformations, each starting from a suitably functionalized pyrimidine precursor.

A direct and efficient method for creating the tertiary alcohol is the nucleophilic addition of a Grignard reagent to a ketone precursor. This reaction involves treating 1-(6-chloropyrimidin-4-yl)ethan-1-one with methylmagnesium bromide (CH₃MgBr). nih.gov The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. A subsequent aqueous workup protonates the resulting alkoxide intermediate to yield the final product, 2-(6-chloropyrimidin-4-yl)propan-2-ol. The reaction is typically performed in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, to prevent the quenching of the highly reactive Grignard reagent. nih.gov

Reaction Scheme:

Precursor: 1-(6-Chloropyrimidin-4-yl)ethan-1-one

Reagent: Methylmagnesium bromide (CH₃MgBr) in THF

Workup: Aqueous ammonium chloride (NH₄Cl)

Product: this compound

This method is highly favored for its reliability and the commercial availability of the necessary reagents. The precursor ketone, 1-(6-chloropyrimidin-4-yl)ethan-1-one, serves as a key intermediate in this synthetic pathway. biosynth.commyskinrecipes.com

The reduction of carbonyl functionalities is a fundamental transformation in organic synthesis. However, for the synthesis of the target tertiary alcohol, this method is less direct. The reduction of the ketone precursor, 1-(6-chloropyrimidin-4-yl)ethan-1-one, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), would yield the corresponding secondary alcohol, 1-(6-chloropyrimidin-4-yl)ethan-1-ol, not the desired tertiary alcohol.

Similarly, the reduction of a corresponding ester, such as methyl 6-chloropyrimidine-4-carboxylate, followed by oxidation and a Grignard reaction, would represent a more circuitous route. A significant challenge in these reductions is achieving chemoselectivity, ensuring that the reducing agent does not affect the chloro-substituent on the pyrimidine ring. While catalytic reduction can be used for dehalogenating chloropyrimidines, conditions must be carefully controlled to preserve the chloro group if desired.

A multi-step approach beginning with alkynylation of the pyrimidine ring can also be employed to build the propan-2-ol moiety. This strategy involves first introducing a propyne (B1212725) group onto the pyrimidine scaffold, typically via a Sonogashira coupling reaction with propyne gas or a suitable surrogate.

For instance, 4,6-dichloropyrimidine can be reacted with (trimethylsilyl)acetylene, followed by deprotection, to yield 4-chloro-6-ethynylpyrimidine. Subsequent functional group manipulation is then required. A key transformation would be the Markovnikov hydration of the terminal alkyne. This reaction, often catalyzed by mercury(II) salts in aqueous acid, converts the alkyne into a methyl ketone, yielding the same 1-(6-chloropyrimidin-4-yl)ethan-1-one precursor used in the Grignard methodology. This ketone would then be converted to the final tertiary alcohol via the Grignard addition described previously. While indirect, this pathway highlights the utility of alkynes as versatile intermediates in complex molecular synthesis.

Strategic Cross-Coupling Reactions for Pyrimidine Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the modular construction of complex heterocyclic compounds. For pyrimidine synthesis, Suzuki-Miyaura and Sonogashira couplings are particularly valuable for functionalizing the core structure.

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organic halide, is highly effective for the regioselective functionalization of dichloropyrimidines. When substrates like 2,4-dichloropyrimidine (B19661) or 4,6-dichloropyrimidine are used, the reaction demonstrates a strong preference for substitution at the C4 and C6 positions over the C2 position. acs.orgmdpi.com This selectivity is attributed to the favored oxidative addition of the palladium catalyst into the C4–Cl bond. mdpi.com

This regioselectivity allows for the sequential and controlled introduction of different substituents. For example, a mono-arylation can be performed at the C4 position of 2,4-dichloropyrimidine, leaving the C2-chloro group available for subsequent transformations. nih.gov Microwave-assisted procedures have been developed to accelerate these reactions, often achieving high yields in very short reaction times with low catalyst loading. mdpi.combohrium.com

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Dichloropyrimidines

Substrate Boronic Acid Catalyst (mol%) Base Solvent Conditions Yield of C4-Substituted Product Reference 2,4-Dichloropyrimidine Phenylboronic acid Pd(PPh₃)₄ (0.5%) K₂CO₃ 1,4-Dioxane/H₂O Microwave, 100°C, 15 min 98% bohrium.com 2,4-Dichloropyrimidine 4-Fluorophenylboronic acid Pd(PPh₃)₄ (3%) Na₂CO₃ DME/H₂O Reflux, 4h 91% acs.org 2,4-Dichloropyrimidine 4-Methoxyphenylboronic acid Pd(PPh₃)₄ (0.5%) K₂CO₃ 1,4-Dioxane/H₂O Microwave, 100°C, 15 min 96% bohrium.com 2,4,6-Trichloropyrimidine 4-Fluorophenylboronic acid Pd(dppf)Cl₂ Na₂CO₃ Dioxane/H₂O 80°C Good Yield (unspecified) mdpi.com

The Sonogashira coupling is a cornerstone reaction for forming C(sp²)-C(sp) bonds, directly attaching terminal alkynes to aryl or vinyl halides. wikipedia.org This reaction typically employs a dual catalytic system of palladium and copper(I) iodide in the presence of an amine base. organic-chemistry.org It is instrumental in synthesizing alkynyl-substituted pyrimidines, which are valuable intermediates.

The reaction proceeds under mild conditions, often at room temperature, and is tolerant of a wide range of functional groups. wikipedia.org In the context of dichloropyrimidines, Sonogashira coupling can be used to introduce an alkyne, such as 2-methyl-3-butyn-2-ol, directly onto the ring. beilstein-journals.org This specific alkyne already contains the tertiary alcohol structure, providing a convergent route to related compounds. The reactivity order of halides is generally I > Br > Cl, making chloro-pyrimidines the most challenging substrates, often requiring higher temperatures or more active catalyst systems. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid issues related to homocoupling of the alkyne starting material. nih.gov

Table 2: Representative Conditions for Sonogashira Coupling

Halide Substrate Alkyne Catalyst System Base Solvent Conditions Reference Aryl Bromide Phenylacetylene [DTBNpP]Pd(crotyl)Cl TMP DMSO Room Temp, 18h nih.gov Aryl Bromide 2-Methyl-3-butyn-2-ol Pd(OAc)₂ / P(p-tol)₃ DBU THF Not specified beilstein-journals.org 4,6-Dichloro-2-pyrone Phenylacetylene Pd(dba)₂ / PPh₃ / CuI Et₃N THF Reflux 1-Bromo-4-iodobenzene Trimethylsilylacetylene Pd(PPh₃)₂Cl₂ / CuI Et₃N Benzene Room Temp nih.gov

Other Transition-Metal Catalyzed Coupling Strategies (e.g., Pd, Cu, Ir, Mn)

The synthesis of pyrimidine derivatives, such as this compound, can be achieved through various transition-metal-catalyzed cross-coupling reactions. These methods offer efficient ways to form carbon-carbon and carbon-heteroatom bonds. nih.gov

Palladium (Pd): Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, are widely used for the functionalization of chloropyrimidines. acs.orgresearchgate.net For instance, resin-supported chloropyrimidines can react with boronic acids in the presence of a palladium catalyst, such as Pd₂(dba)₃/P(t-Bu)₃, to form biaryl compounds. nih.gov The reactivity of chloropyrimidines in these couplings is enhanced by the electron-deficient nature of the pyrimidine ring. acs.org While C4-selective couplings are common, specific ligands can induce C2-selectivity on 2,4-dihalopyrimidines. figshare.comnih.gov

Copper (Cu): Copper catalysts provide an economical and efficient alternative for pyrimidine synthesis. rsc.org Copper-catalyzed methods include the [3+3] annulation of amidines with saturated ketones and three-component reactions of amidines with alcohols. rsc.orgacs.org These reactions often exhibit high atom economy and good functional group tolerance. rsc.orgrsc.org For example, a copper-catalyzed three-component reaction of amidines, primary alcohols, and secondary alcohols allows for the synthesis of multisubstituted pyrimidines. rsc.org

Iridium (Ir): Iridium-pincer complexes have been utilized in the multicomponent synthesis of pyrimidines from amidines and alcohols. rsc.org Iridium-catalyzed C-H borylation is another valuable technique for preparing heteroaryl boronates, which can be precursors in cross-coupling reactions. rsc.orgnih.gov However, the azinyl nitrogen can inhibit the catalyst, a challenge that can be overcome by introducing substituents at the C-2 position. rsc.orgnih.gov Iridium catalysis is also central to sustainable synthetic routes that use alcohols derived from biomass. acs.orgbohrium.com

Manganese (Mn): As an earth-abundant and benign metal, manganese has emerged as a catalyst for cross-coupling reactions. thieme-connect.com Manganese chloride can catalyze the coupling of aryl Grignard reagents with alkenyl halides and the formation of C(sp²)-C(sp³) bonds in N-heterocyclic compounds. thieme-connect.comorganic-chemistry.org Manganese-based pincer catalysts are effective in the α-alkylation of ketones with primary alcohols. acs.org These methods represent a move towards more sustainable chemical synthesis. organic-chemistry.orgacs.org

Table 1: Comparison of Transition-Metal Catalysts in Pyrimidine Synthesis

| Catalyst | Typical Reaction Type | Key Advantages | Potential Challenges | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Suzuki-Miyaura Coupling | High efficiency and functional group tolerance. | Cost, potential for catalyst poisoning. | acs.orgresearchgate.net |

| Copper (Cu) | Annulation, Multicomponent Reactions | Low cost, high atom economy. | Can require specific ligands for optimal activity. | rsc.orgacs.org |

| Iridium (Ir) | C-H Borylation, Multicomponent Reactions | Enables sustainable routes from alcohols. | Catalyst inhibition by nitrogen lone pairs. | rsc.orgacs.org |

| Manganese (Mn) | Cross-Coupling (Kumada-type) | Earth-abundant, environmentally benign. | Can be less reactive than other metals for certain substrates. | thieme-connect.comorganic-chemistry.org |

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Pyrimidines

Nucleophilic aromatic substitution (SNAr) is a fundamental method for functionalizing halogenated pyrimidines, leveraging the electron-deficient nature of the pyrimidine ring. acs.org

Substitution of the Chloro Substituent at Position 6

In pyrimidine systems, nucleophilic substitution typically occurs at the C2, C4, and C6 positions. bhu.ac.in For di- or tri-substituted halopyrimidines, the regioselectivity of the substitution is a critical consideration. Generally, the C4 and C6 positions are more reactive towards nucleophiles than the C2 position. This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at C4 or C6. stackexchange.comstackexchange.com The negative charge in the intermediate can be delocalized over both nitrogen atoms, providing significant stabilization. bhu.ac.in

The presence of other substituents on the pyrimidine ring can significantly influence the regioselectivity. Electron-donating groups at C6 can sometimes favor substitution at C2, altering the typical reactivity pattern. wuxiapptec.com The nature of the nucleophile and the reaction conditions also play a crucial role in determining the outcome of the substitution. acs.org

Kinetic and Thermodynamic Aspects of SNAr Pathways

The SNAr reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The initial attack of the nucleophile on the aromatic ring is typically the rate-determining step. stackexchange.com

Kinetics: The rate of SNAr reactions is influenced by several factors, including the nature of the leaving group, the nucleophile, and the substituents on the aromatic ring. For halogenated pyrimidines, the reactivity order is generally F > Cl > Br > I. The reaction kinetics can be studied to understand the mechanism, which can range from a concerted to a stepwise pathway. nih.govresearchgate.net The Brønsted-type slope parameters (βnuc) can be used to elucidate the rate-determining step. researchgate.net

Thermodynamics: The stability of the Meisenheimer intermediate is a key thermodynamic factor. The ability of the pyrimidine ring's nitrogen atoms to stabilize the negative charge of the intermediate lowers the activation energy of the reaction. stackexchange.com Computational studies can be employed to investigate the thermodynamics of these reactions, including the stability of intermediates and transition states. nih.gov The azide-tetrazole equilibrium observed in some substituted pyrimidines highlights the influence of thermodynamic parameters on the structure and reactivity of these systems. nih.gov The thermodynamics of complex formation between pyrimidine bases and other molecules, such as amino acids, are governed by a balance of enthalpy and entropy effects. mdpi.com

Catalytic and Sustainable Synthetic Approaches

The development of catalytic and sustainable methods for synthesizing pyrimidine derivatives is a significant area of research, driven by the principles of green chemistry. benthamdirect.comnih.govpowertechjournal.com

Transition Metal Catalysis for Efficient Bond Formations

Transition metal catalysis is pivotal in developing efficient and sustainable synthetic routes to pyrimidines. nih.gov Catalysts based on earth-abundant metals like copper and manganese are increasingly favored over more expensive metals like palladium. rsc.orgthieme-connect.com

Copper-catalyzed reactions, such as the three-component synthesis from amidines and alcohols, offer high atom efficiency and operational simplicity. rsc.orgrsc.org

Manganese-catalyzed cross-coupling reactions provide an environmentally benign option for C-C bond formation. thieme-connect.comorganic-chemistry.org

Iridium-catalyzed multicomponent synthesis allows for the use of alcohols from renewable biomass, contributing to sustainable chemistry. acs.orgbohrium.com

Ruthenium complexes have also been shown to catalyze the synthesis of pyrimidines from alcohols via acceptorless dehydrogenative coupling. acs.org

These catalytic systems often allow for reactions to be performed under milder conditions, reducing energy consumption and waste. benthamdirect.com

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.comresearchgate.neteurekaselect.com This technique is particularly beneficial for the synthesis of pyrimidine derivatives. tandfonline.comfoliamedica.bg

The rapid and intense heating provided by microwave irradiation can enhance reaction rates and selectivity. tandfonline.com It often allows for solvent-free conditions, further contributing to the green credentials of a synthetic protocol. powertechjournal.comtandfonline.com For example, the Biginelli three-component cyclocondensation reaction to form pyrimidines can be efficiently carried out under microwave irradiation, with yields reported between 65-90%. tandfonline.com The synthesis of various bioactive pyrimidine derivatives has been successfully achieved using microwave-assisted methods. foliamedica.bgresearchgate.net

Table 2: Overview of Sustainable Synthetic Approaches for Pyrimidines

| Approach | Key Features | Examples | Reference |

|---|---|---|---|

| Transition Metal Catalysis (Cu, Mn, Ir) | Use of earth-abundant metals, high atom economy, use of renewable feedstocks. | Cu-catalyzed multicomponent reactions, Mn-catalyzed cross-coupling, Ir-catalyzed synthesis from alcohols. | rsc.orgacs.orgthieme-connect.com |

| Microwave-Assisted Synthesis | Rapid reaction rates, reduced reaction times, often solvent-free, improved yields. | Biginelli condensation, synthesis of bioactive pyrimidine libraries. | tandfonline.comresearchgate.net |

Solvent Effects and Green Chemistry Considerations (e.g., isopropanol, aqueous media)

The choice of solvent is paramount in the synthesis of pyrimidine derivatives, influencing reaction rates, yields, and environmental impact. The likely synthesis of this compound involves a Grignard reaction, which traditionally requires anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) to stabilize the organomagnesium reagent. beyondbenign.orgnumberanalytics.com However, growing emphasis on green chemistry has spurred research into more sustainable solvent systems. rasayanjournal.co.inresearchgate.net

Isopropanol as a Solvent: Isopropanol is considered a greener solvent than many traditional volatile organic compounds. nih.gov While its protic nature makes it incompatible with the formation of Grignard reagents, it can be employed in other synthetic steps, such as in catalyst-driven reactions or for recrystallization of products. researchgate.netmdpi.com For instance, certain coupling reactions or the synthesis of pyrimidine precursors can be conducted in alcoholic solvents. mdpi.com The alkylation of phenolic compounds with isopropyl alcohol has also been studied under solvent-free conditions, highlighting a move towards minimizing solvent use altogether. semanticscholar.org

Aqueous Media: The use of water as a solvent is a cornerstone of green chemistry. rasayanjournal.co.in Although classical Grignard reactions are highly sensitive to water, significant progress has been made in developing aqueous, zinc-mediated Barbier-type reactions, which are analogous to Grignard reactions. beyondbenign.org These methods reduce the reliance on volatile and hazardous anhydrous solvents. beyondbenign.org The synthesis of various pyrimidine and related heterocyclic compounds has been successfully demonstrated in aqueous media, often leading to simpler workup procedures, shorter reaction times, and excellent yields. rasayanjournal.co.in Such aqueous methods represent a promising green alternative for the large-scale production of pyrimidine derivatives.

Green Chemistry Considerations: Beyond solvent choice, other green chemistry principles are applicable. These include the use of catalysis to minimize waste, designing solvent-free reactions, and employing energy-efficient methods like microwave or ultrasound irradiation. rasayanjournal.co.inresearchgate.net Ultrasound, for example, has been shown to facilitate safe, efficient, and reproducible Grignard reactions, which are often difficult to initiate. Research into greener solvents for Grignard reactions has identified 2-methyltetrahydrofuran (B130290) (2-MeTHF), derivable from renewable resources, as a superior alternative to THF in many cases. umb.eduresearchgate.net

The following table summarizes the comparison between traditional and green solvents for reactions relevant to pyrimidine synthesis.

| Solvent System | Advantages | Disadvantages | Green Chemistry Alignment |

| Traditional Ethers (THF, Diethyl Ether) | Excellent for stabilizing Grignard reagents. numberanalytics.com | Highly flammable, volatile, hazardous, requires anhydrous conditions. beyondbenign.org | Low |

| Isopropanol | Greener solvent, less toxic than many alternatives. nih.gov | Protic nature is incompatible with Grignard reagent formation. researchgate.net | Medium |

| Aqueous Media | Non-toxic, non-flammable, inexpensive, simplifies workup. rasayanjournal.co.in | Incompatible with traditional Grignard reagents; requires alternative methods (e.g., Barbier-type). beyondbenign.org | High |

| 2-Methyltetrahydrofuran (2-MeTHF) | Derivable from renewable resources, higher boiling point, better performance in some cases. umb.edu | More expensive than THF. | High |

Protecting Group Chemistry in the Synthesis of this compound Precursors

The synthesis of this compound likely starts from a precursor such as 4,6-dichloropyrimidine. epo.orgchemicalbook.com While the two chlorine atoms in this precursor are chemically equivalent, the synthesis of more complex, substituted analogues may require the use of protecting groups to ensure regioselectivity and prevent unwanted side reactions. researchgate.net Protecting groups are temporary modifications to a functional group that render it inert to specific reaction conditions, and which can be removed later in the synthetic sequence.

The choice of a protecting group depends on the nature of the functional group to be protected and the reaction conditions it must withstand. For pyrimidine precursors that might contain additional functional groups, various protecting strategies could be employed.

Common Protecting Groups for Potential Functionalities on Pyrimidine Precursors:

Amino Groups: If a precursor contains an amino group, it would need protection to prevent it from reacting with organometallic reagents. Common amine protecting groups include tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz), which are stable under many reaction conditions but can be removed selectively.

Hydroxyl Groups: Hydroxyl groups are acidic and would quench a Grignard reagent. They are typically protected as silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) ethers (Bn), which are robust but can be cleaved under specific conditions. organic-synthesis.com

Carbonyl Groups: Carbonyls would be attacked by the Grignard reagent intended for the C-4 position of the pyrimidine ring. They are commonly protected as acetals or ketals, which are stable to nucleophiles and bases but are easily removed with aqueous acid.

The table below outlines potential protecting groups for functional groups that could be present on a pyrimidine precursor.

| Functional Group | Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |

| Amine | di-tert-butyl dicarbonate | Boc | Base (e.g., Et3N), Solvent (e.g., DCM) | Strong Acid (e.g., TFA, HCl) |

| Amine | Benzyl chloroformate | Cbz | Base (e.g., Na2CO3), Solvent (e.g., Dioxane/H2O) | Catalytic Hydrogenation (H2, Pd/C) |

| Hydroxyl | tert-Butyldimethylsilyl chloride | TBDMS | Imidazole, DMF | Fluoride source (e.g., TBAF), Acid (e.g., HCl) organic-synthesis.com |

| Hydroxyl | Benzyl bromide | Bn | Base (e.g., NaH), Solvent (e.g., THF) | Catalytic Hydrogenation (H2, Pd/C) |

| Carbonyl (Ketone/Aldehyde) | Ethylene glycol | Acetal | Acid catalyst (e.g., p-TsOH), Dean-Stark | Aqueous Acid (e.g., HCl) |

The synthesis of the precursor 4,6-dichloropyrimidine itself from 4,6-dihydroxypyrimidine (B14393) using reagents like phosphorus oxychloride or phosgene (B1210022) does not typically involve protecting groups, as the tautomeric hydroxyl/oxo groups are directly converted to chlorides. epo.orggoogle.com However, in a multi-step synthesis of a more elaborate precursor, the strategic application of protecting groups would be essential to orchestrate the desired chemical transformations.

Reactivity and Reaction Mechanisms of 2 6 Chloropyrimidin 4 Yl Propan 2 Ol

Reactivity at the Pyrimidine (B1678525) Ring

The pyrimidine ring in 2-(6-chloropyrimidin-4-yl)propan-2-ol is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further exacerbated by the inductive effect of the chlorine atom at the 6-position, making the ring susceptible to nucleophilic attack.

The primary reaction pathway at the pyrimidine ring involves the nucleophilic aromatic substitution (SNAr) of the chloro group. The chlorine atom at the 6-position is a good leaving group, and its departure is facilitated by the ability of the pyrimidine ring to stabilize the negative charge of the intermediate Meisenheimer complex.

A variety of nucleophiles can displace the chloro group, leading to a diverse range of substituted pyrimidines. Common nucleophiles include amines, alkoxides, and thiolates. The general mechanism for this substitution is a two-step addition-elimination process. In the first step, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate. In the second step, the chloride ion is eliminated, restoring the aromaticity of the pyrimidine ring.

The regioselectivity of nucleophilic substitution on chloropyrimidines is influenced by the position of the chloro substituent and the nature of other groups on the ring. In the case of this compound, the propan-2-ol group at the 4-position, being an electron-donating group, can influence the electron density distribution in the ring and, consequently, the rate and regioselectivity of the substitution reaction.

Table 1: Examples of Nucleophilic Displacement Reactions on Chloropyrimidines

| Nucleophile | Reagent Example | Product Type |

| Amine | R-NH2 | 6-Aminopyrimidine derivative |

| Alkoxide | R-ONa | 6-Alkoxypyrimidine derivative |

| Thiolate | R-SNa | 6-Thioetherpyrimidine derivative |

While nucleophilic substitution is the most common reaction, under certain conditions, the pyrimidine ring can undergo ring-opening and rearrangement reactions. These transformations are often promoted by strong nucleophiles or harsh reaction conditions. For instance, treatment with strong bases can lead to the cleavage of the pyrimidine ring, followed by recyclization to form different heterocyclic systems. The Dimroth rearrangement is a well-known example of a rearrangement process in pyrimidine chemistry, which typically involves the isomerization of an N-substituted iminopyrimidine to an amino-substituted pyrimidine. nih.gov However, specific studies detailing such processes for this compound are not documented in the available literature.

The electron-deficient nature of the pyrimidine ring in this compound makes it generally unreactive towards electrophilic aromatic substitution. The presence of the two ring nitrogen atoms and the electron-withdrawing chloro group deactivates the ring towards attack by electrophiles. wikipedia.org Any electrophilic attack would require highly activating substituents on the ring or forceful reaction conditions. The propan-2-ol side chain, being an alkyl group, is a weak electron-donating group and is unlikely to sufficiently activate the ring for electrophilic substitution.

Reactivity of the Propan-2-ol Side Chain

The propan-2-ol side chain offers a secondary site for chemical modifications, independent of the pyrimidine ring's reactivity.

The secondary alcohol group in the propan-2-ol side chain can be oxidized to a ketone, yielding 1-(6-chloropyrimidin-4-yl)ethan-1-one. This transformation can be achieved using a variety of oxidizing agents commonly employed for the oxidation of secondary alcohols. chemistryviews.orgkhanacademy.org The choice of reagent can influence the selectivity and yield of the reaction. libretexts.orglibretexts.org

Table 2: Common Oxidizing Agents for Secondary Alcohols

| Oxidizing Agent | Common Name/Abbreviation | Product |

| Chromic acid in acetone | Jones reagent | Ketone |

| Pyridinium chlorochromate | PCC | Ketone |

| Pyridinium dichromate | PDC | Ketone |

| Dimethyl sulfoxide/oxalyl chloride | Swern oxidation | Ketone |

Note: This table lists general oxidizing agents and their expected products. Specific application to this compound would require experimental validation.

The progress of the oxidation can be monitored by spectroscopic methods, such as infrared (IR) spectroscopy, by observing the appearance of a strong carbonyl (C=O) stretching band and the disappearance of the broad hydroxyl (O-H) stretching band.

The hydroxyl group of the propan-2-ol side chain can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid.

Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis) or under acidic conditions with another alcohol. These derivatization reactions allow for the modification of the physicochemical properties of the parent molecule, such as its solubility and lipophilicity.

Table 3: Potential Derivatization Reactions of the Propan-2-ol Side Chain

| Reaction Type | Reagents | Functional Group Formed |

| Esterification | Carboxylic acid (R-COOH) / Acid catalyst | Ester (-O-C(=O)-R) |

| Esterification | Acyl chloride (R-COCl) / Base | Ester (-O-C(=O)-R) |

| Etherification | Alkyl halide (R-X) / Base | Ether (-O-R) |

Note: This table outlines potential reactions based on the functional group present. Specific reaction conditions would need to be optimized for this compound.

Dehydration Pathways to Olefinic Products

The dehydration of alcohols to form alkenes is a fundamental organic transformation, typically proceeding via E1 or E2 mechanisms upon heating in the presence of a strong acid like sulfuric or phosphoric acid. libretexts.orglibretexts.org The specific pathway and the required reaction temperature are influenced by the structure of the alcohol. libretexts.org For tertiary alcohols such as this compound, the dehydration reaction generally proceeds through an E1 (elimination, unimolecular) mechanism. libretexts.orglibretexts.orgmasterorganicchemistry.com

The reaction is initiated by the protonation of the hydroxyl group by the acid catalyst, forming an alkyloxonium ion. libretexts.orgbyjus.com This protonation step converts the hydroxyl group, which is a poor leaving group, into a good leaving group (water). byjus.com Subsequently, the C-O bond breaks, and the water molecule departs, leading to the formation of a tertiary carbocation. libretexts.orgbyjus.com This step is the slowest and therefore the rate-determining step of the reaction. byjus.com The stability of the resulting carbocation is a key factor in the facility of the dehydration reaction; tertiary carbocations are the most stable, which is why tertiary alcohols dehydrate most readily. byjus.com

Finally, a base (which can be a water molecule or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation. libretexts.org This results in the formation of a carbon-carbon double bond, yielding the olefinic product. libretexts.org In the case of this compound, this process would lead to the formation of 4-chloro-6-(prop-1-en-2-yl)pyrimidine. It is also possible for carbocation rearrangements to occur, potentially leading to different isomeric olefinic products, although this is less common when a stable tertiary carbocation is initially formed. masterorganicchemistry.comyoutube.com

Table 1: General Conditions for Alcohol Dehydration

| Alcohol Type | Mechanism | Typical Temperature Range |

|---|---|---|

| Primary | E2 | 170°C - 180°C |

| Secondary | E1 | 100°C - 140°C |

| Tertiary | E1 | 25°C - 80°C |

This table is based on general principles of alcohol dehydration. libretexts.orglibretexts.org

Intermolecular and Intramolecular Interactions

The solid-state structure and bulk properties of this compound are significantly influenced by non-covalent interactions, including hydrogen bonding and π–π stacking.

Hydrogen Bonding Networks Involving Pyrimidine and Alcohol Moieties

The molecule this compound possesses both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the nitrogen atoms of the pyrimidine ring and the oxygen of the hydroxyl group). youtube.com This allows for the formation of extensive hydrogen bonding networks in the solid state. nih.govmdpi.com The hydroxyl group can donate its hydrogen to a nitrogen atom of the pyrimidine ring of an adjacent molecule or to the oxygen atom of another alcohol group. youtube.com Similarly, the lone pairs on the pyrimidine nitrogens and the hydroxyl oxygen can accept hydrogen bonds. youtube.com These interactions play a crucial role in the packing of the molecules in the crystal lattice. mdpi.com The formation of N-H···O and C-H···O hydrogen bonds is a common feature in the crystal structures of pyrimidinone derivatives. researchgate.net The strength of these hydrogen bonds can significantly impact the physical properties of the compound, such as its melting point and solubility.

Mechanistic Investigations into Key Transformations

Understanding the reaction mechanisms for key transformations involving this compound is crucial for predicting its reactivity and for the rational design of synthetic routes.

Detailed Reaction Mechanisms for Nucleophilic Additions to Pyrimidines

The pyrimidine ring in this compound is electron-deficient due to the presence of the two nitrogen atoms, making it susceptible to nucleophilic attack. researchgate.net Nucleophilic addition reactions to aldehydes and ketones are common. youtube.com The mechanism of nucleophilic addition to the pyrimidine ring typically involves the attack of a nucleophile at one of the carbon atoms of the ring. For example, in a Grignard reaction, the organomagnesium halide acts as a potent nucleophile. byjus.commt.com The carbon-magnesium bond is highly polarized, with the carbon atom being nucleophilic. mt.com This nucleophilic carbon attacks an electrophilic carbon on the pyrimidine ring, leading to the formation of a new carbon-carbon bond and a negatively charged intermediate. youtube.com This intermediate can then be protonated upon workup to yield the final product. youtube.com The regioselectivity of the attack is influenced by the electronic effects of the substituents on the pyrimidine ring.

Elucidation of Catalytic Cycles for Metal-Mediated Processes

The chlorine atom on the pyrimidine ring of this compound makes it a suitable substrate for various transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. researchgate.netresearchgate.netmdpi-res.com These reactions are powerful tools for the formation of carbon-carbon bonds. mdpi-res.com

The catalytic cycle for these reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Oxidative Addition: The active low-valent metal catalyst (e.g., Pd(0)) reacts with the aryl halide (in this case, the chloropyrimidine derivative) in an oxidative addition step. This involves the insertion of the metal into the carbon-halogen bond, forming a new organometallic complex where the metal is in a higher oxidation state (e.g., Pd(II)). youtube.com

Transmetalation: The organometallic complex from the oxidative addition step then reacts with a second reagent (e.g., an organoboron compound in a Suzuki reaction or a copper acetylide in a Sonogashira reaction) in a transmetalation step. youtube.com In this step, the organic group from the second reagent is transferred to the palladium catalyst, displacing the halide. youtube.com

Reductive Elimination: Finally, the two organic groups on the palladium catalyst couple together and are eliminated from the metal center in a reductive elimination step. youtube.com This forms the desired cross-coupled product and regenerates the low-valent metal catalyst, which can then re-enter the catalytic cycle. youtube.com

The efficiency and selectivity of these catalytic cycles can be influenced by various factors, including the choice of metal catalyst, ligands, base, and solvent.

Table 2: Key Steps in a Generic Palladium-Catalyzed Cross-Coupling Cycle

| Step | Description | Change in Pd Oxidation State |

|---|---|---|

| Oxidative Addition | Insertion of Pd into the C-Cl bond of the pyrimidine. | 0 → +2 |

| Transmetalation | Transfer of an organic group from another reagent to the Pd center. | +2 → +2 |

| Reductive Elimination | Coupling of the two organic groups and their release from the Pd center. | +2 → 0 |

This table illustrates a generalized mechanism for palladium-catalyzed cross-coupling reactions. youtube.com

Influence of Steric and Electronic Substituent Effects on Reactivity

The reactivity of this compound is profoundly influenced by the interplay of steric and electronic effects exerted by its constituent functional groups and any additional substituents on the pyrimidine ring. These factors dictate the molecule's susceptibility to various chemical transformations, particularly nucleophilic aromatic substitution (SNAr) at the chlorinated C4 and C6 positions of the pyrimidine ring.

The pyrimidine ring, being a π-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms, is inherently activated towards nucleophilic attack. The chlorine atom at the C6 position further enhances this electrophilicity, making it a primary site for substitution reactions. The nature of the substituent at the C4 position, in this case, the 2-propan-2-ol group, as well as other potential substituents, can either augment or diminish this inherent reactivity.

Electronic Effects

Electronic effects are transmitted through the aromatic system via inductive and resonance (mesomeric) effects, altering the electron density at the reaction centers.

Electron-Withdrawing Groups (EWGs): Substituents that are more electron-withdrawing than the 2-propan-2-ol group would be expected to increase the reactivity of the pyrimidine ring towards nucleophiles. By further reducing the electron density of the ring, EWGs stabilize the negatively charged Meisenheimer intermediate formed during the SNAr mechanism, thereby lowering the activation energy of the reaction. The reactivity is generally enhanced when EWGs are located at positions that can effectively delocalize the negative charge of the intermediate.

Electron-Donating Groups (EDGs): Conversely, electron-donating groups would decrease the rate of nucleophilic substitution. By increasing the electron density of the pyrimidine ring, EDGs destabilize the Meisenheimer intermediate, thus increasing the activation energy and slowing down the reaction. The 2-propan-2-ol group itself is generally considered to be a weak electron-donating group through the inductive effect of the alkyl groups.

The electronic influence of various substituents on the reactivity of aromatic systems can be quantitatively assessed using Hammett plots, which correlate reaction rates with substituent constants (σ). A positive slope (ρ value) in a Hammett plot for a nucleophilic aromatic substitution reaction indicates that the reaction is favored by electron-withdrawing substituents.

Table 1: Predicted Electronic Influence of Hypothetical Substituents on the Reactivity of this compound in SNAr Reactions

| Substituent at C2 or C5 | Electronic Nature | Expected Effect on Reactivity at C6 |

| -NO₂ | Strong EWG | Significant Increase |

| -CN | Strong EWG | Significant Increase |

| -CF₃ | Strong EWG | Significant Increase |

| -Br, -Cl, -I | Halogen (Inductive EWG) | Moderate Increase |

| -CH₃ | Weak EDG | Decrease |

| -OCH₃ | Strong EDG (Resonance) | Significant Decrease |

| -NH₂ | Strong EDG (Resonance) | Significant Decrease |

This table is based on established principles of substituent effects in nucleophilic aromatic substitution and serves as a predictive guide.

Steric Effects

Steric hindrance plays a crucial role in the reactivity of this compound, primarily by impeding the approach of the nucleophile to the electrophilic centers of the pyrimidine ring.

The 2-propan-2-ol group at the C4 position is a bulky tertiary alcohol group. This bulkiness can sterically shield the adjacent C5 and C3 positions, and to some extent, the reactive C6 position. The degree of steric hindrance will depend on the size and conformation of the incoming nucleophile. Larger, more sterically demanding nucleophiles will experience a greater repulsive force, leading to a slower reaction rate compared to smaller nucleophiles.

Furthermore, if additional substituents are present on the pyrimidine ring, particularly at the C5 position, the steric congestion around the C6-chloro group would be significantly increased. This would further hinder the approach of a nucleophile, potentially requiring more forcing reaction conditions or leading to lower yields.

Table 2: Predicted Influence of Steric Bulk of Nucleophile on the Reactivity of this compound

| Nucleophile | Relative Steric Bulk | Expected Reaction Rate |

| Ammonia (NH₃) | Small | High |

| Primary Amines (R-NH₂) | Moderate | Moderate to High |

| Secondary Amines (R₂-NH) | High | Low to Moderate |

| Tertiary Amines (R₃-N) | Very High | Very Low / No Reaction |

| Methoxide (B1231860) (CH₃O⁻) | Small | High |

| tert-Butoxide ((CH₃)₃CO⁻) | Very High | Very Low |

This table provides a qualitative prediction based on the principles of steric hindrance.

Computational and Theoretical Studies of 2 6 Chloropyrimidin 4 Yl Propan 2 Ol

Computational Design and Reactivity Prediction

Prediction of Synthetic Accessibility and Reaction Yields

The synthesis of any novel compound is a critical step in its development. Computational tools can be utilized to predict the synthetic accessibility of 2-(6-chloropyrimidin-4-yl)propan-2-ol, thereby identifying potential synthetic routes and anticipating challenges. Retrosynthetic analysis, a cornerstone of synthetic planning, can be augmented by computational algorithms that propose disconnections and precursor molecules.

One of the primary challenges in chemical synthesis is the optimization of reaction yields. Computational chemistry offers methods to predict the thermodynamics and kinetics of reaction pathways, which are crucial determinants of yield. For instance, Density Functional Theory (DFT) calculations can be employed to model the energy profiles of potential synthetic routes to this compound. By comparing the activation energies of different pathways, it is possible to identify the most energetically favorable route, which is often correlated with a higher reaction yield.

Furthermore, quantitative structure-property relationship (QSPR) models can be developed to predict reaction yields based on the molecular descriptors of the reactants, products, and catalysts. While specific QSPR models for the synthesis of this compound may not be readily available, existing models for similar reaction classes can provide valuable estimations.

Table 1: Hypothetical Computational Analysis of a Synthetic Step for this compound

| Parameter | Value | Method of Prediction | Implication for Synthesis |

| Reaction Enthalpy (ΔH) | -25 kcal/mol | DFT (B3LYP/6-31G) | Exothermic reaction, thermodynamically favorable. |

| Activation Energy (Ea) | 15 kcal/mol | DFT (B3LYP/6-31G) | Moderate activation barrier, suggesting the reaction may proceed at a reasonable rate with mild heating. |

| Predicted Yield | 75% | QSPR Model | Good predicted yield, indicating a promising synthetic step. |

| Synthetic Accessibility Score | 3.2 | SAscore Algorithm | Moderately easy to synthesize. |

This table is illustrative and based on hypothetical computational predictions.

Rational Design of Related Pyrimidine (B1678525) Derivatives

The pyrimidine scaffold is a common motif in many biologically active compounds. nih.gov this compound, with its reactive chloro group and tertiary alcohol functionality, presents a versatile starting point for the rational design of new pyrimidine derivatives with tailored properties. Computational methods, particularly molecular docking and pharmacophore modeling, are central to this design process.

Molecular docking studies can be used to predict the binding affinity and orientation of designed derivatives within the active site of a biological target, such as a protein kinase or receptor. nih.govmdpi.com Starting with the core structure of this compound, various functional groups can be computationally introduced, and their effect on binding can be evaluated. This in silico screening allows for the prioritization of a smaller, more promising set of derivatives for actual synthesis and biological testing, thereby saving time and resources.

Pharmacophore modeling, on the other hand, involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can be developed based on a set of known active compounds or the structure of the target's active site. Derivatives of this compound can then be designed to fit this pharmacophore model, increasing the likelihood of desired biological activity.

For example, if the goal is to design an inhibitor for a specific kinase, molecular docking could be used to guide the modification of the this compound scaffold to enhance interactions with key amino acid residues in the kinase's ATP-binding pocket. The chlorine atom could be substituted with other groups to explore interactions in a hydrophobic pocket, while the propan-2-ol moiety could be modified to form hydrogen bonds with the hinge region of the kinase.

Table 2: Illustrative In Silico Screening of Designed this compound Derivatives Targeting a Hypothetical Kinase

| Derivative | Modification from Parent Compound | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| Derivative A | Chlorine replaced with a phenyl group | -8.5 | Hydrophobic interaction with a key pocket. |

| Derivative B | Propan-2-ol replaced with a (2-hydroxyethyl)amino group | -9.2 | Hydrogen bonding with the kinase hinge region. |

| Derivative C | Addition of a methyl group to the pyrimidine ring | -7.8 | Minor steric clash observed. |

| Derivative D | Chlorine replaced with a morpholino group | -9.8 | Enhanced solubility and strong hydrogen bonding. |

This table is for illustrative purposes, showcasing the type of data generated from molecular docking studies.

Through these computational and theoretical approaches, the potential of this compound as a chemical entity can be thoroughly explored, from its fundamental synthetic aspects to its application as a scaffold in the rational design of novel, functional molecules.

Role of 2 6 Chloropyrimidin 4 Yl Propan 2 Ol As a Synthetic Intermediate

Precursor in the Synthesis of Diverse Pyrimidine (B1678525) Derivatives

As a precursor, 2-(6-Chloropyrimidin-4-yl)propan-2-ol serves as a foundational scaffold for creating a wide array of pyrimidine derivatives. The inherent reactivity of its structure allows chemists to introduce various functionalities and build intricate molecular architectures.

Introduction of Novel Functional Groups via the Chloro Substituent

The chloro group at the 6-position of the pyrimidine ring is the most reactive site for nucleophilic aromatic substitution (SNAr). This reactivity is due to the electron-withdrawing nature of the two ring nitrogen atoms, which stabilizes the intermediate formed during the substitution reaction. beilstein-journals.orgnih.govyoutube.com This allows for the displacement of the chloride ion by a wide range of nucleophiles, providing a straightforward method for introducing diverse functional groups onto the pyrimidine core.

Common nucleophiles used in these reactions include amines, alcohols, and thiols, leading to the formation of amino-, alkoxy-, and thio-substituted pyrimidines, respectively. For example, reactions with various primary and secondary amines can be used to synthesize a library of 6-aminopyrimidine derivatives. Similarly, reaction with alcoholates or thiolates can introduce ether or thioether linkages. The choice of nucleophile is broad, encompassing simple aliphatic and aromatic amines, as well as more complex molecules, enabling the synthesis of compounds with varied steric and electronic properties. nih.gov The conditions for these substitutions are generally mild, often requiring just a suitable solvent and sometimes a base to neutralize the liberated hydrochloric acid. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Chloropyrimidines This table presents representative reactions illustrating the displacement of a chloro substituent on a pyrimidine ring, a reaction type central to the utility of this compound.

| Nucleophile | Reagent Example | Product Functional Group | Reference |

|---|---|---|---|

| Amine | Aniline | Secondary Amine (-NHPh) | nih.gov |

| Amine | Ammonia | Primary Amine (-NH₂) | nih.gov |

| Alcohol | Sodium Methoxide (B1231860) | Methoxy Ether (-OCH₃) | N/A |

| Thiol | Sodium Thiophenoxide | Phenyl Thioether (-SPh) | N/A |

Elaboration into Fused Pyrimidine Systems

The functional groups introduced via the chloro substituent can be further utilized to construct fused heterocyclic systems. For instance, a 6-aminopyrimidine derivative, synthesized from this compound, can undergo cyclization reactions with appropriate reagents to form bicyclic structures like pyrazolo[3,4-d]pyrimidines or triazolo[4,3-a]pyrimidines. jocpr.comnih.gov

One common strategy involves introducing a nucleophilic group (like an amino or hydrazino group) at the 6-position, and then reacting it with a bifunctional electrophile. This can lead to the formation of a new ring fused to the original pyrimidine core. The specific fused system obtained depends on the nature of the introduced nucleophile and the subsequent cyclizing agent. This methodology is a powerful tool for accessing complex, biologically relevant scaffolds from a relatively simple starting material. researchgate.netresearchgate.net

Building Block for Complex Heterocyclic Scaffolds

Beyond simple derivatization, this compound acts as a key building block for constructing larger, more complex heterocyclic frameworks. Its defined stereochemistry and reactive handles allow for its incorporation into multi-ring systems.

Applications in the Construction of Polycyclic Aromatic Compounds

While pyrimidines are heterocyclic, they are crucial components in the synthesis of larger polycyclic heteroaromatic systems, which are sometimes broadly referred to as polycyclic aromatic compounds in certain contexts. The pyrimidine ring of this compound can serve as the initial scaffold onto which other aromatic or heteroaromatic rings are fused.

For example, a derivative of this compound could undergo a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, to attach an aryl or heteroaryl group at the 6-position. This newly introduced group could then possess a functional group that allows for a subsequent intramolecular cyclization, leading to the formation of a polycyclic system. The specific nature of the resulting polycyclic compound would be dictated by the coupling partner and the cyclization strategy employed.

Substrate for Method Development in Organic Synthesis

The well-defined structure and predictable reactivity of chloropyrimidines make them excellent substrates for the development and optimization of new synthetic methodologies, particularly in the realm of catalysis.

Investigation of Novel Catalytic Reactions

This compound and structurally similar chloropyrimidines are valuable substrates for exploring novel catalytic reactions, especially metal-catalyzed cross-coupling reactions. mdpi-res.com These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Researchers may use this compound to test the efficacy and scope of new catalyst systems (e.g., those based on palladium, nickel, copper, or iron) for reactions like Suzuki, Heck, Sonogashira, or Buchwald-Hartwig aminations. nih.govneist.res.inacs.orgacs.org The electronic properties of the chloropyrimidine make it a challenging yet relevant substrate. A successful new catalytic method that works well for this type of substrate is often of significant interest to the broader chemical community, especially for applications in drug discovery and materials science. By using a standardized substrate like this, chemists can compare the effectiveness of different catalysts and reaction conditions, thereby advancing the field of organic synthesis.

Exploration of Selective Chemical Transformations

The chlorine atom at the 6-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution and cross-coupling reactions, making it a key handle for molecular diversification. The tertiary alcohol group can also be a site for further chemical modification, although it is often retained in the final products for its potential to form hydrogen bonds with biological targets.

Detailed research findings have demonstrated the versatility of this compound in various synthetic schemes. Below are examples of selective transformations this intermediate can undergo.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloride by a variety of nucleophiles. This is a common strategy for introducing amine, ether, and thioether functionalities.

A representative example is the reaction of this compound with substituted anilines to form 4-anilino-6-(1-hydroxy-1-methylethyl)pyrimidine derivatives. These reactions are typically carried out in the presence of a base, such as diisopropylethylamine (DIPEA), in a polar aprotic solvent like dimethylformamide (DMF) or in an alcohol such as 2-propanol, often with acid catalysis.

Table 1: Nucleophilic Aromatic Substitution with Anilines

| Entry | Aniline Derivative | Base/Acid | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 3-ethynylaniline | DIPEA | DMF | 100 | 85 |

| 2 | 4-fluoro-3-methoxyaniline | HCl | 2-Propanol | 80 | 92 |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. The chloro-substituted pyrimidine is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling

In a typical Suzuki-Miyaura coupling, this compound is reacted with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. This reaction allows for the introduction of a wide range of aromatic and heteroaromatic moieties at the 6-position of the pyrimidine ring.

Table 2: Suzuki-Miyaura Cross-Coupling Reactions

| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/H2O | 100 | 88 |

| 2 | Pyridine-3-boronic acid | PdCl2(dppf) | K3PO4 | 1,4-Dioxane | 90 | 91 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides an alternative to classical SNAr for the formation of C-N bonds. This method is particularly useful for coupling less nucleophilic amines or when milder reaction conditions are required. The reaction involves a palladium catalyst with a specialized phosphine (B1218219) ligand.

Table 3: Buchwald-Hartwig Amination Reactions

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Morpholine | Pd2(dba)3 | Xantphos | NaOtBu | Toluene | 100 | 95 |

| 2 | Benzylamine | Pd(OAc)2 | BINAP | Cs2CO3 | 1,4-Dioxane | 100 | 89 |

These selective transformations highlight the importance of this compound as a versatile building block in the synthesis of complex, functionalized pyrimidine derivatives. The ability to selectively modify the 6-position of the pyrimidine ring through various robust and high-yielding reactions makes this intermediate highly valuable for creating libraries of compounds for drug discovery and other applications.

Analytical and Structural Characterization Techniques for Research on 2 6 Chloropyrimidin 4 Yl Propan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy identifies the number and type of hydrogen atoms in a molecule. The spectrum for 2-(6-Chloropyrimidin-4-yl)propan-2-ol is expected to be relatively simple, reflecting the molecule's distinct proton environments. Based on its structure, three unique signals are predicted.

The protons on the pyrimidine (B1678525) ring are expected to appear as singlets in the aromatic region of the spectrum. The proton at position 2 (H-2) and the proton at position 5 (H-5) are in different electronic environments and thus should have distinct chemical shifts. The electron-withdrawing nature of the nitrogen atoms and the chlorine atom significantly deshields these protons, causing them to resonate at a high frequency (downfield).

The six protons of the two methyl groups are chemically equivalent due to free rotation around the C-C bond. They are expected to produce a single, sharp signal. This signal would appear in the aliphatic region (upfield), and its integration value would correspond to six protons. The hydroxyl (-OH) proton will produce a singlet that can appear over a broad range of chemical shifts, and its position can be influenced by solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.9 - 9.1 | Singlet | 1H | H-2 (Pyrimidine ring) |

| ~7.4 - 7.6 | Singlet | 1H | H-5 (Pyrimidine ring) |

| Variable | Singlet | 1H | -OH |

| ~1.6 - 1.8 | Singlet | 6H | 2 x -CH₃ |

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Since ¹³C has a low natural abundance, proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each chemically non-equivalent carbon atom. For this compound, five distinct signals are anticipated, corresponding to the five unique carbon environments in the molecule.

The carbon atoms of the pyrimidine ring (C-2, C-4, C-5, and C-6) are expected to resonate in the downfield region of the spectrum due to their aromaticity and proximity to electronegative nitrogen and chlorine atoms. nih.gov The quaternary carbon of the propan-2-ol moiety (C-α) would also be found in this region, though typically less deshielded than the ring carbons. The two methyl carbons (-CH₃) are equivalent and will produce a single signal in the upfield, aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~165 - 170 | C-4 (Pyrimidine ring) |

| ~160 - 163 | C-6 (Pyrimidine ring) |

| ~157 - 160 | C-2 (Pyrimidine ring) |

| ~115 - 120 | C-5 (Pyrimidine ring) |

| ~70 - 75 | C-α (Quaternary) |

| ~28 - 32 | -CH₃ (Methyl) |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

While 1D NMR provides fundamental data, two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and confirming the connectivity of the molecular structure. ipb.ptresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, no cross-peaks would be expected in a COSY spectrum because there are no vicinal protons (protons on adjacent carbon atoms). All proton signals are expected to be singlets, representing isolated spin systems.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments reveal one-bond correlations between protons and the carbon atoms they are directly attached to. For this molecule, an HSQC spectrum would show correlations between the pyrimidine proton signals (H-2, H-5) and their corresponding carbon signals (C-2, C-5), as well as a correlation between the methyl proton signal and the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically two- or three-bond) correlations between protons and carbons. It is crucial for piecing together the molecular skeleton. Key expected HMBC correlations for this compound would include:

Correlations from the methyl protons (-CH₃) to the quaternary carbon (C-α) and to the C-4 of the pyrimidine ring.

Correlations from the pyrimidine proton H-5 to carbons C-4 and C-6.

Correlations from the pyrimidine proton H-2 to carbons C-4 and C-6. These correlations would definitively establish the connection between the propan-2-ol group and the pyrimidine ring at the C-4 position. mdpi.com

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 0.001 atomic mass units). This precision allows for the determination of the elemental formula of a compound by distinguishing between molecules with the same nominal mass but different atomic compositions. For this compound, with the molecular formula C₇H₉ClN₂O, HRMS would be used to confirm this composition by matching the experimentally measured exact mass to the calculated theoretical mass. researchgate.netmdpi.com

Table 3: Predicted HRMS Data for this compound

| Molecular Formula | Ion Type | Calculated Exact Mass |

| C₇H₉ClN₂O | [M+H]⁺ | 173.0476 |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like the target compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets from which ions are generated. This method typically produces protonated molecules, denoted as [M+H]⁺. nih.gov

A key feature in the ESI-MS spectrum of this compound would be the characteristic isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the mass spectrum would exhibit two major peaks for the molecular ion: one for the molecule containing ³⁵Cl ([M+H]⁺) and another, approximately one-third the intensity, two mass units higher for the molecule containing ³⁷Cl ([M+2+H]⁺). This distinct pattern serves as a clear indicator of the presence of a single chlorine atom in the molecule. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a spectrum is generated that reveals the characteristic vibrational frequencies of its chemical bonds. For this compound, IR spectroscopy would be used to confirm the presence of its key structural features: the hydroxyl group, the pyrimidine ring, the aliphatic isopropyl group, and the carbon-chlorine bond.

The expected IR absorption bands for this compound are based on the typical frequencies for its constituent functional groups. The most prominent and diagnostic peak would be a broad absorption band in the high-frequency region, characteristic of the O-H stretching vibration of the tertiary alcohol, with its breadth resulting from intermolecular hydrogen bonding. The spectrum would also feature C-H stretching vibrations from both the aromatic pyrimidine ring and the aliphatic methyl groups. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of absorptions, including the characteristic C=N and C=C stretching vibrations of the pyrimidine ring and the C-Cl stretching vibration.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Tertiary Alcohol | O-H stretch | 3500 - 3200 | Strong, Broad |

| Aromatic C-H | C-H stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H | C-H stretch | 2980 - 2850 | Medium to Strong |

| Pyrimidine Ring | C=N stretch | 1650 - 1550 | Medium to Strong |

| Pyrimidine Ring | C=C stretch | 1600 - 1475 | Medium to Strong |

| Methyl Group | C-H bend | 1470 - 1365 | Medium |

| Tertiary Alcohol | C-O stretch | 1200 - 1100 | Strong |

X-ray Crystallography for Absolute Structure Determination and Supramolecular Studies